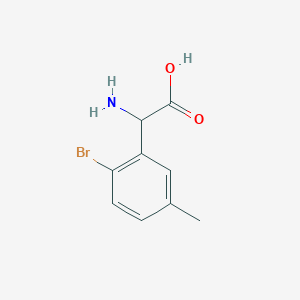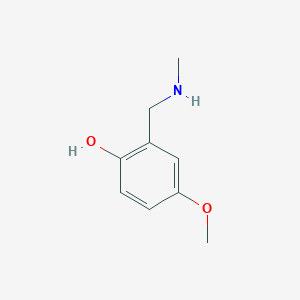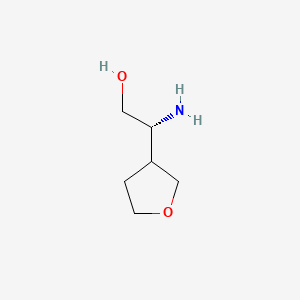
N-(4-bromophenyl)-N-methylcarbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a bromophenyl group attached to a carbamoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-methylcarbamoyl chloride typically involves the reaction of 4-bromoaniline with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the desired carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form N-(4-bromophenyl)-N-methylcarbamic acid.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Condensation: Reactions with amines are often conducted in the presence of a catalyst like pyridine.
Major Products Formed
Substitution: Products include various substituted carbamates.
Hydrolysis: The major product is N-(4-bromophenyl)-N-methylcarbamic acid.
Condensation: Urea derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in the synthesis of biologically active molecules for research purposes.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N-methylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-N-methylcarbamic acid
- N-(4-bromophenyl)-N-methylurea
- N-(4-bromophenyl)-N-methylthiourea
Uniqueness
N-(4-bromophenyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H7BrClNO |
|---|---|
Molekulargewicht |
248.50 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H7BrClNO/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
NJBZDCFVUQMRSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)





![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)


